11-十二碳炔酸甲酯

描述

Methyl dodec-11-ynoate is a useful research compound. Its molecular formula is C13H22O2 and its molecular weight is 210.31 g/mol. The purity is usually 95%.

The exact mass of the compound 11-Dodecynoic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl dodec-11-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl dodec-11-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

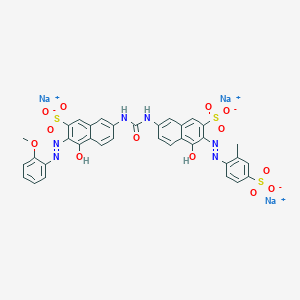

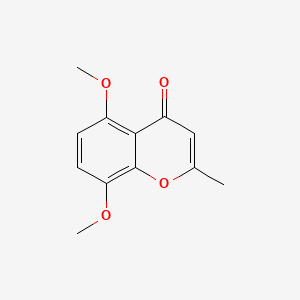

偶氮染料的合成

11-十二碳炔酸甲酯: 用于偶氮染料的合成,偶氮染料是通过氮桥连接两个芳香环的化合物。 这些染料的应用范围从纺织品染色到各种化学反应中的指示剂 .

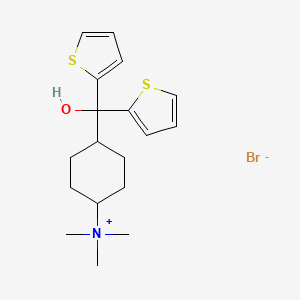

糖酯的酶促合成

该化合物在糖酯的酶促合成中起着作用。糖酯因其在食品、制药和生物降解表面活性剂方面的应用而具有重要意义。 酶促过程为传统的化学合成方法提供了一种更环保的替代方法 .

绿色溶剂应用

该化合物正在研究其在深共熔溶剂 (DES) 中的潜在应用,深共熔溶剂被认为是绿色溶剂。 DESs 是可以溶解多种材料的化合物混合物,由于其低毒性和环境影响,它们被用作化学过程中传统溶剂的替代品 .

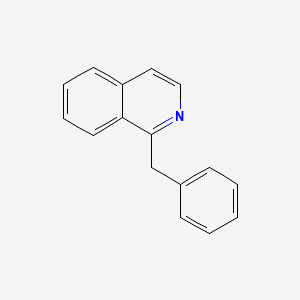

咪唑的合成

11-十二碳炔酸甲酯: 参与咪唑的合成,咪唑是杂环化合物,在各种应用中使用,包括制药、农用化学品和腐蚀抑制剂。 高效合成咪唑的能力对于开发新的功能分子至关重要 .

作用机制

Mode of Action

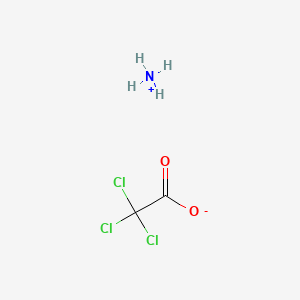

The mode of action of 11-Dodecynoic acid, methyl ester involves the conversion of carboxylic acids to methyl esters . This process begins with a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an S N 2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .

Biochemical Pathways

The conversion of carboxylic acids to methyl esters is a common reaction in organic chemistry and biochemistry .

生化分析

Biochemical Properties

They can act as a nucleophile in S N 2 type reactions .

Cellular Effects

Esters are known to have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that esters can undergo hydrolysis under acidic or basic conditions . This process could potentially influence its interactions with biomolecules and its overall mechanism of action.

Metabolic Pathways

It is known that esters are involved in various metabolic pathways and can interact with enzymes and cofactors .

Subcellular Localization

It is known that the subcellular localization of a compound can significantly influence its activity or function .

属性

IUPAC Name |

methyl dodec-11-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h1H,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWAFEBOAMBOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302569 | |

| Record name | 11-Dodecynoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24567-43-9 | |

| Record name | 11-Dodecynoic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Dodecynoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

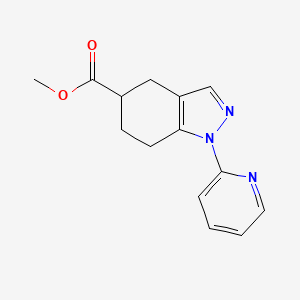

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1618113.png)